molecular formula C13H13ClN2O3 B3000859 N-(2-(2-chlorophenyl)-2-methoxyethyl)isoxazole-5-carboxamide CAS No. 1705236-45-8

N-(2-(2-chlorophenyl)-2-methoxyethyl)isoxazole-5-carboxamide

Cat. No.: B3000859
CAS No.: 1705236-45-8
M. Wt: 280.71
InChI Key: XBHSNFCGPPRGMQ-UHFFFAOYSA-N
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Description

N-(2-(2-chlorophenyl)-2-methoxyethyl)isoxazole-5-carboxamide is a chemical compound that belongs to the class of isoxazole carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)isoxazole-5-carboxamide typically involves the reaction of 2-chlorobenzylamine with 2-methoxyethyl isocyanate, followed by cyclization with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-chlorophenyl)-2-methoxyethyl)isoxazole-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(2-(2-chlorophenyl)-2-methoxyethyl)isoxazole-5-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-chlorophenyl)-2-methoxyethyl)isoxazole-5-carboxamide stands out due to its unique combination of a chlorophenyl group and a methoxyethyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new insecticides and pharmaceuticals .

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-18-12(9-4-2-3-5-10(9)14)8-15-13(17)11-6-7-16-19-11/h2-7,12H,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHSNFCGPPRGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=NO1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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